
叔丁基2-(1H-吲哚-1-基)乙基氨基甲酸酯
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” was synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate” can be represented by the InChI code: 1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18) .Physical and Chemical Properties Analysis
“tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate” has a molecular weight of 260.33 g/mol. It is typically stored in a dry environment at 2-8°C .科学研究应用
我搜索了“叔丁基2-(1H-吲哚-1-基)乙基氨基甲酸酯”在科学研究中的应用,但遗憾的是,目前公开领域中关于该化合物应用的具体信息非常有限。然而,总体而言,吲哚衍生物被报道具有多种生物学和临床应用,例如在治疗癌细胞、微生物和人体不同类型的疾病方面 .
安全和危害
作用机制
Target of Action
Tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . The specific interactions and resulting changes for this compound would need further investigation.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact pathways and their downstream effects for this compound would need further investigation.
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects of this compound would need further investigation.
生化分析
Biochemical Properties
Tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate signaling pathways that are crucial for cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in these processes, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms are crucial for understanding how tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate affects cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
Tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other vital functions .
Transport and Distribution
The transport and distribution of tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn influence its activity and function. Understanding the transport mechanisms is important for predicting the bioavailability and efficacy of the compound in different biological contexts .
Subcellular Localization
Tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
tert-butyl N-(2-indol-1-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-11-17-10-8-12-6-4-5-7-13(12)17/h4-8,10H,9,11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKCUGLMNQWDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


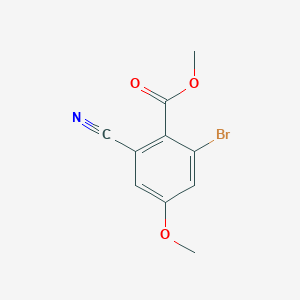

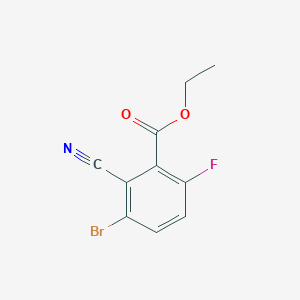
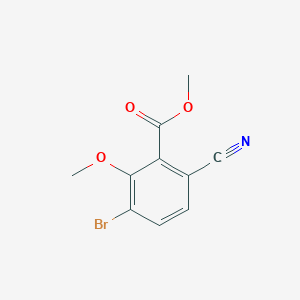
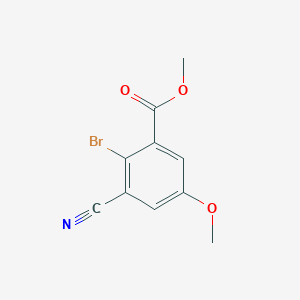
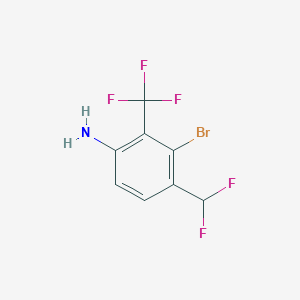
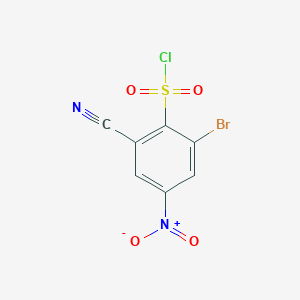

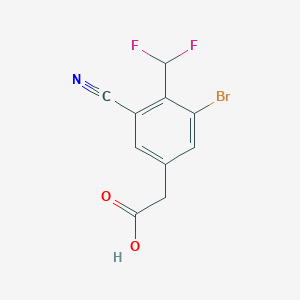
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate](/img/structure/B1415663.png)
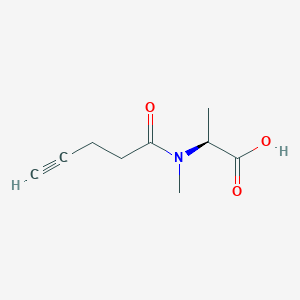
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415665.png)
![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)

